molecular formula C14H18N2O4S B2728839 1-(2,5-Diethoxyphenyl)sulfonyl-3-methylpyrazole CAS No. 956759-30-1

1-(2,5-Diethoxyphenyl)sulfonyl-3-methylpyrazole

Cat. No.: B2728839
CAS No.: 956759-30-1
M. Wt: 310.37
InChI Key: BCVAOYWKVYCVDE-UHFFFAOYSA-N
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Description

1-(2,5-Diethoxyphenyl)sulfonyl-3-methylpyrazole (CID 6462317) is a chemical compound with the molecular formula C14H18N2O4S, supplied as a research-grade material for investigative purposes . This compound features a pyrazole scaffold, a privileged structure in medicinal chemistry known for its versatile biological activities and significant presence in pharmaceuticals, agrochemicals, and materials science . The pyrazole ring is a fundamental pharmacophore extensively utilized in drug discovery due to its synthetic accessibility, drug-like properties, and ability to serve as a bioisosteric replacement . This specific scaffold is recognized for its potential in modulating various biological pathways and has demonstrated a range of pharmacological activities, including anti-inflammatory and anticancer properties, making it a valuable template for the development of new therapeutic agents . Researchers can employ this compound in various applications, such as exploring structure-activity relationships (SAR), synthesizing novel derivatives, and screening for biological activity in high-throughput assays. The presence of the sulfonyl group and diethoxyphenyl moiety offers potential for diverse chemical interactions and target binding. This product is intended for research use only in laboratory settings. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(2,5-diethoxyphenyl)sulfonyl-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-4-19-12-6-7-13(20-5-2)14(10-12)21(17,18)16-9-8-11(3)15-16/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVAOYWKVYCVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2C=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with Dicarbonyl Compounds

The reaction of hydrazine derivatives with α,β-dicarbonyl compounds (e.g., 2-butene-1,4-diol or ethynylalkylcarbinols) in acidic media yields substituted pyrazoles. For example:

  • US5128480A describes reacting 2-butene-1,4-diol with hydrazine hydrate in 80% sulfuric acid at 120–155°C, catalyzed by sodium iodide, to form 3-methylpyrazole in 85–98% yield.
  • Ethynylalkylcarbinols (e.g., 3-methyl-1-pentyn-3-ol) undergo similar cyclization with substituted hydrazines in sulfuric acid, producing N-alkylated pyrazoles.

Key Conditions :

  • Acid Concentration : 30–100% H₂SO₄.
  • Catalysts : Iodine or sodium iodide (0.01–10 mol%).
  • Temperature : 50–250°C.

Vilsmeier–Haack Formylation

As reported in PMC7170299 , β-acetyl naphthalene reacts with phenylhydrazine in ethanol/acetic acid, followed by formylation using Vilsmeier–Haack reagent (DMF-POCl₃), to yield pyrazole-4-carbaldehyde intermediates. This method is adaptable for introducing formyl groups that facilitate subsequent sulfonylation.

Sulfonylation of the Pyrazole Ring

Sulfonylation introduces the sulfonyl group at the pyrazole’s nitrogen. Two approaches are prevalent:

Direct Sulfonation with Chlorosulfonic Acid

PMC10373183 outlines a method where 3,5-dimethylpyrazole reacts with chlorosulfonic acid in chloroform at 0–60°C, followed by thionyl chloride to generate the sulfonyl chloride intermediate. This intermediate is then coupled with amines or phenols.

Optimization :

  • Solvent : Chloroform or dichloromethane.
  • Reagents : 5.5 equiv chlorosulfonic acid, 1.32 equiv thionyl chloride.
  • Yield : 55–71% after purification by column chromatography.

Coupling with Preformed Sulfonyl Chlorides

Alternatively, pre-synthesized sulfonyl chlorides (e.g., 2,5-diethoxyphenylsulfonyl chloride) react with 3-methylpyrazole in the presence of bases:

  • EvitaChem EVT-3115823 employs DIPEA in dichloromethane to facilitate the nucleophilic substitution of the sulfonyl chloride with the pyrazole’s nitrogen.
  • Reaction Time : 16–24 hours at 25–30°C.

Key Data :

Parameter Value Source
Base DIPEA (1.5 equiv)
Solvent Dichloromethane
Yield 60–75%

Functionalization of the Aromatic Ring

The 2,5-diethoxyphenyl group is introduced via electrophilic aromatic substitution or nucleophilic coupling:

Friedel–Crafts Alkylation

CN108530361A discloses a method where 2-(3,5-dimethoxyphenyl)ethyl propionate reacts with acetonitrile under basic conditions (e.g., potassium tert-butoxide) at -50°C, followed by cyclization with hydrazine hydrate in concentrated H₂SO₄. This yields 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazole-3-amine, which is ethoxylated to the final product.

Ullmann Coupling

WO2019097306A2 describes copper-catalyzed coupling of aryl halides with pyrazole sulfonamides. For example, 1-(2,5-diethoxyphenyl)sulfonyl-3-methylpyrazole is synthesized by reacting 3-methylpyrazole sulfonyl chloride with 2,5-diethoxyphenylboronic acid in the presence of CuI and a ligand.

Conditions :

  • Catalyst : CuI (10 mol%).
  • Ligand : 1,10-Phenanthroline.
  • Solvent : DMF at 110°C.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Cyclocondensation High purity (85–98%) Requires corrosive H₂SO₄ 85–98%
Vilsmeier–Haack Functional group tolerance Multi-step synthesis 70–90%
Direct Sulfonation Scalability Exothermic reaction 55–71%
Ullmann Coupling Mild conditions Costly catalysts 60–75%

Workup and Purification

  • Neutralization : Reaction mixtures are neutralized with NaOH or NH₃ to precipitate products.
  • Extraction : Dichloroethane or ethyl acetate is used for liquid-liquid extraction.
  • Distillation : High-purity pyrazoles are obtained via vacuum distillation (35–63 torr).
  • Crystallization : Recrystallization from ethanol/DMF enhances purity (>98%).

Recent Advances

  • Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes (e.g., 30 minutes for cyclocondensation).
  • Flow Chemistry : Continuous production of sulfonyl chlorides minimizes byproducts.

Chemical Reactions Analysis

1-(2,5-Diethoxyphenyl)sulfonyl-3-methylpyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through the reaction of 2,5-diethoxybenzenesulfonyl chloride with 3-methylpyrazole in the presence of a base such as triethylamine. This reaction typically occurs under controlled temperature conditions to optimize yield and purity. The compound exhibits various chemical behaviors, including oxidation, reduction, and nucleophilic substitution reactions, which are essential for its application in further synthesis and biological studies.

Chemistry

1-(2,5-Diethoxyphenyl)sulfonyl-3-methylpyrazole serves as an important building block in organic synthesis. Its structural characteristics allow for the development of more complex heterocyclic compounds that can be utilized in various chemical processes. The compound's ability to undergo multiple chemical reactions makes it a valuable precursor in synthetic chemistry.

Research has highlighted the potential biological activities of this compound, particularly in antimicrobial and anticancer domains:

  • Antimicrobial Properties : The compound has shown promising results against various microbial strains. In studies evaluating thiazole derivatives containing pyrazole moieties, significant antibacterial activity was noted against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anticancer Activity : Recent advancements have explored the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Case Study on Antibacterial Efficacy

A study focused on the antibacterial efficacy of various thiazole derivatives revealed that this compound exhibited significant activity against multidrug-resistant pathogens. The compound demonstrated MIC values lower than those of traditional antibiotics like linezolid, indicating its potential as a therapeutic agent in treating resistant infections.

Case Study on Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. This finding underscores its potential utility in cancer therapy .

Mechanism of Action

The mechanism of action of 1-(2,5-Diethoxyphenyl)sulfonyl-3-methylpyrazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural Analog: N-(2,5-Diethoxyphenyl)-2-[4-(morpholine-4-sulfonyl)-1H-imidazol-1-yl]acetamide ()

  • Molecular Formula : C₁₉H₂₆N₄O₆S
  • Molecular Weight : 438.5 g/mol
  • Key Differences :
    • Core Structure : Imidazole vs. pyrazole. Imidazole’s dual nitrogen atoms may enhance hydrogen bonding compared to pyrazole.
    • Substituents : Incorporates a morpholine-sulfonyl group and acetamide linker, increasing polarity and molecular complexity.
    • Lipophilicity : The morpholine and acetamide groups likely reduce lipophilicity compared to the target compound’s ethoxy-dominated structure.
  • Potential Implications: Higher molecular weight and polarity may affect bioavailability and membrane permeability compared to the target compound .

Structural Analog: 1-(1-Ethyl-1H-pyrazole-4-sulfonyl)-3-(5-methyl-2-phenyl-1H-imidazol-1-yl)piperidine ()

  • Structural Features :
    • Core : Combines pyrazole and imidazole moieties linked via sulfonyl and piperidine groups.
    • Substituents : Ethyl and phenyl groups add steric bulk.
  • Electronic Effects: The phenylimidazole group may enhance π-π stacking interactions, unlike the target compound’s diethoxyphenyl group, which prioritizes hydrophobic interactions.
  • Synthetic Considerations : Multi-step synthesis involving sulfonation and coupling, similar to methods in .

Substituted Heterocycles in

  • Examples :
    • 6-(4-Bromophenyl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole (CAS 881040-03-5)
    • 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine (CAS 881040-60-4)
  • Key Comparisons: Heterocycle Diversity: Imidazo-thiazoles and imidazo-pyridines exhibit distinct electronic profiles compared to pyrazoles. Substituent Effects: Bromo and fluoro groups in analogs (e.g., 881040-03-5) improve electrophilicity, whereas ethoxy groups in the target compound favor lipophilicity .

Physicochemical and Functional Comparisons

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Predicted Solubility (LogP)*
1-(2,5-Diethoxyphenyl)sulfonyl-3-methylpyrazole 311.07 ~3.2 (Moderately lipophilic)
N-(2,5-Diethoxyphenyl)-2-[4-(morpholine-4-sulfonyl)-1H-imidazol-1-yl]acetamide 438.5 ~1.8 (More polar)
1-[2-(3,4-Diethoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxylic acid () ~309.3 ~2.1 (Balanced polarity)

*Estimated using fragment-based methods.

Biological Activity

1-(2,5-Diethoxyphenyl)sulfonyl-3-methylpyrazole is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Overview of the Compound

  • Chemical Structure : The compound features a pyrazole ring substituted with a sulfonyl group and diethoxyphenyl moiety.
  • Molecular Formula : C13H17N3O4S
  • CAS Number : 956759-30-1

Research indicates that compounds within the pyrazole class can exert various biological effects through multiple mechanisms:

  • Anticancer Activity : Pyrazoles have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. This is often mediated through interactions with specific molecular targets involved in cell signaling pathways.
  • Anti-inflammatory Properties : Some pyrazoles demonstrate the ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Antimicrobial Effects : Certain derivatives exhibit significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Biological ActivityTest System/MethodResult/IC50 (µM)Reference
AnticancerMCF-7 (breast cancer)IC50 = 49.85
Anti-inflammatoryLPS-induced NO productionSignificant inhibition
AntimicrobialVarious bacterial strainsModerate to high activity

Case Studies and Research Findings

  • Anticancer Efficacy :
    • A study evaluated the cytotoxic effects of various pyrazole derivatives, including this compound, against breast cancer cell lines (MCF-7 and MDA-MB-231). The findings indicated that this compound induced significant apoptosis and inhibited cell proliferation, highlighting its potential as an anticancer agent .
  • Anti-inflammatory Mechanism :
    • In a model assessing inflammatory responses, this compound demonstrated a notable reduction in nitric oxide production induced by lipopolysaccharides (LPS), suggesting its utility in managing inflammatory diseases .
  • Antimicrobial Activity :
    • The compound was tested against several bacterial strains, showing promising antimicrobial properties. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Q & A

Q. Advanced

  • Molecular Docking : Evaluates binding affinity to target proteins (e.g., enzymes like cyclooxygenase) using software like AutoDock .
  • QSAR Modeling : Correlates substituent effects (e.g., ethoxy groups) with bioavailability or toxicity.
  • ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability based on logP and topological polar surface area .

How can synthetic byproducts or isomers be identified and resolved?

Q. Advanced

  • HPLC with Chiral Columns : Separates enantiomers or regioisomers (e.g., 3-methyl vs. 5-methyl pyrazole derivatives).
  • 2D NMR (COSY, NOESY) : Distinguishes between structurally similar byproducts via coupling correlations .
  • X-ray Crystallography : Confirms regiochemistry of substituents in ambiguous cases .

What strategies mitigate degradation during storage or biological assays?

Q. Advanced

  • Lyophilization : Stabilizes the compound in anhydrous form.
  • Light-Sensitive Storage : Prevents photodegradation of sulfonyl groups.
  • Buffer Optimization : Use of PBS (pH 7.4) with antioxidants (e.g., ascorbic acid) in biological studies .

How does the sulfonyl group impact the compound's solubility and formulation?

Basic
The sulfonyl group enhances hydrophilicity, improving aqueous solubility. Formulation strategies include:

  • Salt Formation : Hydrochloride salts for increased stability.
  • Nanoencapsulation : Lipid-based carriers for sustained release in pharmacological studies .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Reaction Exotherms : Controlled via dropwise addition of sulfonyl chlorides.
  • Purification at Scale : Transition from column chromatography to fractional crystallization or continuous flow systems.
  • Regioselectivity : Use of directing groups (e.g., methyl on pyrazole) to ensure consistent substitution patterns .

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